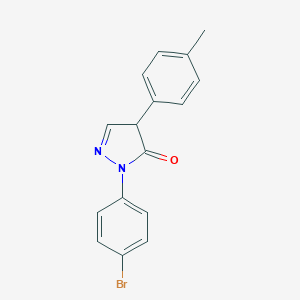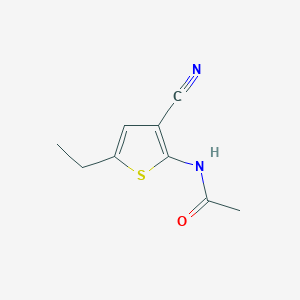
N-(3-cyano-5-ethylthiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-5-ethylthiophen-2-yl)acetamide is an organic compound that belongs to the class of cyanoacetamides It features a thiophene ring substituted with a cyano group and an ethyl group, along with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-ethylthiophen-2-yl)acetamide typically involves the reaction of substituted thiophene derivatives with cyanoacetamide. One common method is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent-free methods and fusion techniques are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-ethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano and acetamide groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can engage in condensation reactions with various reagents to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization to form thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a catalyst . Reaction conditions often involve heating in solvents such as ethanol or dimethylformamide (DMF) and the use of basic catalysts .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, thiophenes, and oxopyridines . These products are of significant interest due to their potential biological activities and applications in materials science.
Scientific Research Applications
N-(3-cyano-5-ethylthiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a precursor for the synthesis of biologically active heterocycles, which can exhibit anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-ethylthiophen-2-yl)acetamide involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the cyano and acetamide groups. These functional groups enable the compound to interact with various molecular targets and pathways, leading to the formation of biologically active heterocycles . The exact molecular targets and pathways depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
N-(3-cyano-5-ethylthiophen-2-yl)acetamide can be compared with other cyanoacetamide derivatives and thiophene-based compounds:
Similar Compounds: Other cyanoacetamide derivatives include N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide and 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide.
Uniqueness: The presence of the ethyl group and the specific substitution pattern on the thiophene ring make this compound unique.
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
N-(3-cyano-5-ethylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C9H10N2OS/c1-3-8-4-7(5-10)9(13-8)11-6(2)12/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
LEQGPCSDJKGWNS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C)C#N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)
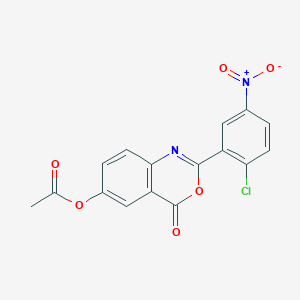

![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![8,9-dihydro-7H-benzo[7]annulene-5-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
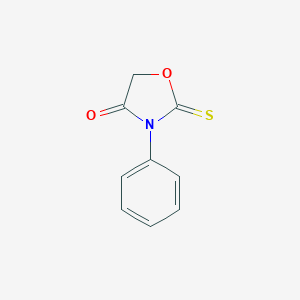
![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)
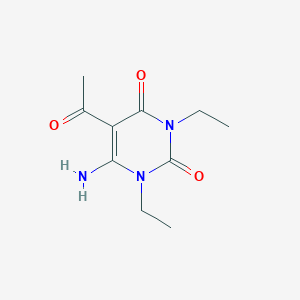
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
